molecular formula C20H20N2O4S B11633407 methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate

methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11633407
M. Wt: 384.5 g/mol
InChI Key: LIJNLBVCCBKSFE-FOWTUZBSSA-N
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Description

Methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate is a complex organic compound that features a benzoate ester linked to a furan ring, which is further connected to a substituted imidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate typically involves multiple steps:

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the reaction of diethylamine with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Furan Ring Formation: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the furan ring with the imidazolidine derivative and subsequently esterifying the benzoic acid with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the imidazolidine ring can yield dihydroimidazolidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydroimidazolidines.

    Substitution: Various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(5-formylfuran-2-yl)benzoate: Similar structure but with a formyl group instead of the imidazolidine moiety.

    Methyl 4-(5-methylfuran-2-yl)benzoate: Similar structure but with a methyl group instead of the imidazolidine moiety.

Uniqueness

Methyl 4-{5-[(E)-(1,3-diethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate is unique due to the presence of the imidazolidine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 4-[5-[(E)-(1,3-diethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H20N2O4S/c1-4-21-16(18(23)22(5-2)20(21)27)12-15-10-11-17(26-15)13-6-8-14(9-7-13)19(24)25-3/h6-12H,4-5H2,1-3H3/b16-12+

InChI Key

LIJNLBVCCBKSFE-FOWTUZBSSA-N

Isomeric SMILES

CCN1/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)/C(=O)N(C1=S)CC

Canonical SMILES

CCN1C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)C(=O)N(C1=S)CC

Origin of Product

United States

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